3-(1H-indol-5-yl)benzoic Acid
Overview
Description
3-(1H-indol-5-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(1H-indol-5-yl)benzoic Acid is α-glucosidase . α-glucosidase is a carbohydrate hydrolase that plays an important role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the α-glucosidase enzyme that is different from the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, the breakdown of oligosaccharides and disaccharides to α-glucose is slowed down, which helps to control blood glucose levels . This can be particularly beneficial in the management of type 2 diabetes .
Pharmacokinetics
It is known that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell permeable .
Result of Action
The result of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose . This results in a slower increase in blood glucose levels after a meal, which can help to manage blood glucose levels in individuals with type 2 diabetes .
Biochemical Analysis
Biochemical Properties
3-(1H-indol-5-yl)benzoic Acid, like other indole derivatives, has been found to interact with multiple receptors, which can be helpful in developing new useful derivatives . It has been reported that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Cellular Effects
In vitro evaluation of indolyl-1,2,4-oxidizable derivatives, a group that includes this compound, has shown that most of the compounds had better inhibitory activity than the reference drug (acarbose), with some compounds being the most potent inhibitors . Some selected compounds had no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Molecular Mechanism
It has been found that some indolyl-1,2,4-oxidizable derivatives have non-competitive inhibition on α-glucosidase . A fluorescence quenching experiment confirmed the direct binding of these compounds to α-glucosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)benzoic acid typically involves the construction of the indole ring followed by its functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The benzoic acid moiety can then be introduced through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of indole derivatives. These methods are optimized for scalability and cost-effectiveness, ensuring the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-indol-5-yl)benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and diabetes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Uniqueness
3-(1H-indol-5-yl)benzoic acid is unique due to the presence of both the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
3-(1H-indol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-9,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHKQSCGXEKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399741 | |
Record name | 3-(1H-indol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-16-2 | |
Record name | 3-(1H-Indol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-indol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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